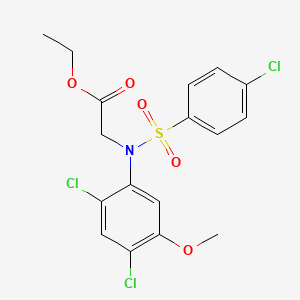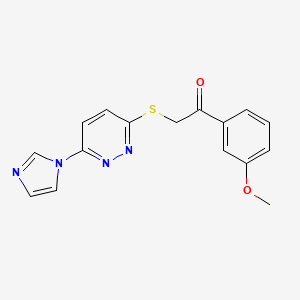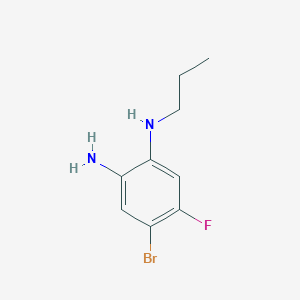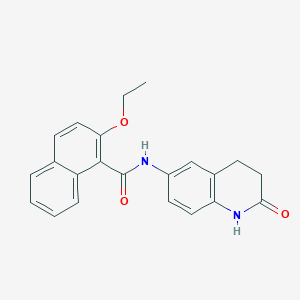
2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide, also known as ETON, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. ETON is a member of the quinoline family, which has been extensively studied for its pharmacological properties. ETON, in particular, has been found to have unique biochemical and physiological effects that make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Interactions
"2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide" and its derivatives are valuable in synthetic organic chemistry, particularly in the formation of complex molecular structures. Keshipour et al. (2012) describe an oxy-Michael addition reaction that assists in synthesizing similar compounds, highlighting the role of such chemicals in creating diverse molecular architectures through room temperature reactions (Keshipour, Shaabani, Pedarpour, & Sarvary, 2012). This process demonstrates the compound's application in facilitating reactions that form complex chemical structures, which are crucial in the development of new materials and pharmaceuticals.
Material Science and Light-Emitting Devices
In the realm of material science, particularly in the development of organic light-emitting diode (OLED) technologies, Luo et al. (2015) explored the design and synthesis of red-emissive fluorophores with structures similar to "2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide". These compounds showcased potential in OLED applications due to their red emission and satisfactory chromaticity, indicating that derivatives of the parent compound may be explored for use in display technologies (Luo, Lin, Zhou, Wang, Liu, Huang, Lu, & Hu, 2015).
Antioxidant Applications
Another significant application is in the study of antioxidants. Ethoxyquin, a compound related to "2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide", has been extensively researched for its antioxidant properties, especially in animal feed. Studies by Blaszczyk, Augustyniak, and Skolimowski (2013) have detailed the protective effects of ethoxyquin against lipid peroxidation, highlighting its importance in preserving feed quality and its potential transfer to human food through the food chain (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Pharmaceutical Research
In pharmaceutical research, the structural motifs found in "2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide" are part of the investigation into new therapeutic agents. For instance, the exploration of similar compounds for their antimicrobial activities, as studied by Nagaraja et al. (2007), signifies the potential of these molecules in developing new antibacterial and antifungal treatments (Nagaraja, Prakash, Kumaraswamy, Vaidya, & Mahadevan, 2007).
Eigenschaften
IUPAC Name |
2-ethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-27-19-11-7-14-5-3-4-6-17(14)21(19)22(26)23-16-9-10-18-15(13-16)8-12-20(25)24-18/h3-7,9-11,13H,2,8,12H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVDVONLBQUDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)NC(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2915737.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915738.png)
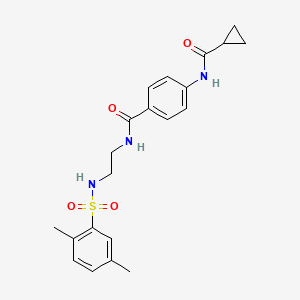

![{[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B2915743.png)
![(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide](/img/structure/B2915746.png)

![1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2915750.png)
![1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2915752.png)
